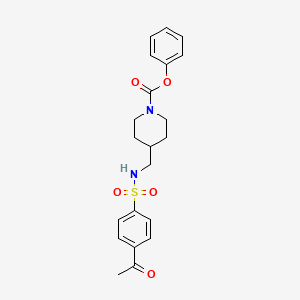

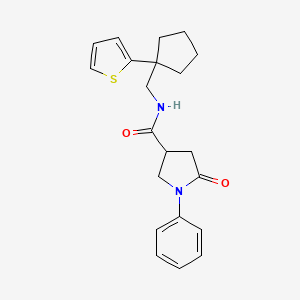

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly known as HET0016, is a chemical compound used in scientific research to inhibit the activity of a specific enzyme called 20-HETE synthase. This enzyme is involved in the production of a lipid molecule called 20-hydroxyeicosatetraenoic acid (20-HETE), which has been implicated in a variety of physiological and pathological processes.

Aplicaciones Científicas De Investigación

Binding and Interaction Studies

A study employed N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe for indirect measurement of binding interactions, highlighting the method's capability for simple, sensitive, and rapid determination of binding mechanisms, which may extend to understanding interactions involving complex sulfonamide derivatives (H. Jun et al., 1971).

Synthesis and Antimicrobial Evaluation

New tetrahydronaphthalene-sulfonamide derivatives were synthesized, demonstrating potent antimicrobial activities against various bacterial strains. This research underscores the therapeutic potential of sulfonamide derivatives in developing new antimicrobial agents (Hanaa S. Mohamed et al., 2021).

Electrophilic Cyclization and Chemical Synthesis

Research focused on sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes, yielding various products including sulfenyl-1,2-dihydronaphthalenes, showcases the chemical versatility and potential of sulfonamide derivatives in facilitating complex organic synthesis (Zhong Zhang et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamides derived from indanes and tetralines, including a tetrahydronaphthalene derivative, demonstrated inhibition of human carbonic anhydrase isozymes, illustrating their potential in designing inhibitors for therapeutic applications (Yusuf Akbaba et al., 2014).

Catalytic and Polymer Applications

A combined-acid system using zinc(ii) salt and p-toluene sulfonic acid (TsOH) showcased efficient catalysis in various cyclizations, including the synthesis of tetrahydronaphthalene derivatives, emphasizing the role of sulfonamides in catalytic processes and potential environmental applications (Ting-Hung Chou et al., 2019).

Photolysis and Environmental Remediation

Studies on the photolysis of sulfonamide bonds in metal complexes and the efficient removal of aromatic sulfonates from wastewater highlight the environmental and analytical chemistry applications of sulfonamide derivatives, offering insights into photoremediation strategies and pollution control (S. Aoki et al., 2009).

Propiedades

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c20-18(15-7-2-1-3-8-15)13-19-23(21,22)17-11-10-14-6-4-5-9-16(14)12-17/h10-12,15,18-20H,1-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHAUKSXVHIDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)

![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690492.png)

![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)

![N-[[(2S,3R)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2690494.png)

![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)

![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)

![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)